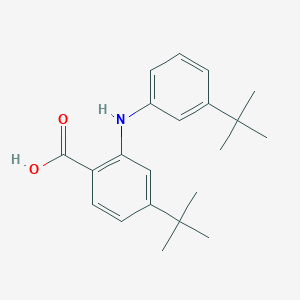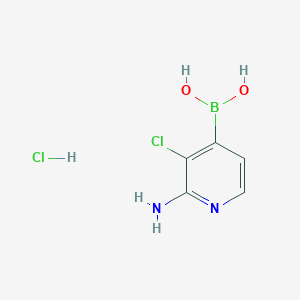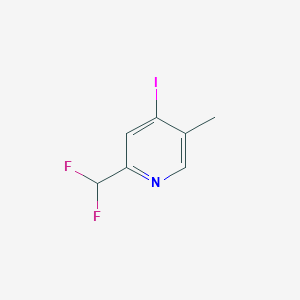
Phenylbeta-D-glucopyranosidedihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylbeta-D-glucopyranosidedihydrate is a glycoside compound, specifically a phenyl glucoside. It consists of a glucose molecule bonded to a phenyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a model compound for studying glycosides and their interactions.
準備方法
Synthetic Routes and Reaction Conditions
Phenylbeta-D-glucopyranosidedihydrate can be synthesized through the reaction of phenol with glucose in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond. The product is then purified through recrystallization from water, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications.
化学反応の分析
Types of Reactions
Phenylbeta-D-glucopyranosidedihydrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gluconic acid derivatives, while reduction can produce glucitol derivatives.
科学的研究の応用
Phenylbeta-D-glucopyranosidedihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bonds and their properties.
Biology: The compound is used to investigate the interactions between glycosides and proteins or enzymes.
作用機序
The mechanism of action of phenylbeta-D-glucopyranosidedihydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory cells. This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which is a key regulator of inflammatory responses .
類似化合物との比較
Phenylbeta-D-glucopyranosidedihydrate can be compared with other similar compounds, such as phenylbeta-D-galactopyranoside. While both compounds have similar structures, they exhibit different interactions and properties due to the orientation of the hydroxyl groups on the sugar moiety . This highlights the importance of small structural differences in determining the behavior and applications of glycosides.
List of Similar Compounds
- Phenylbeta-D-galactopyranoside
- Phenylalpha-D-glucopyranoside
- Phenylbeta-D-mannopyranoside
These compounds share similar structural features but differ in their specific interactions and applications.
特性
分子式 |
C12H20O8 |
|---|---|
分子量 |
292.28 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;dihydrate |
InChI |
InChI=1S/C12H16O6.2H2O/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7;;/h1-5,8-16H,6H2;2*1H2/t8-,9-,10+,11-,12-;;/m1../s1 |
InChIキー |
YTEQAZMSVOMPFE-GZWYNECLSA-N |
異性体SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.O.O |
正規SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)

![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)


![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)

![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)

![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)

![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)
![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)
